molecular formula C16H17N3S B13196762 4-[2,5-Dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]-1,3-thiazol-2-amine

4-[2,5-Dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]-1,3-thiazol-2-amine

Cat. No.: B13196762
M. Wt: 283.4 g/mol
InChI Key: OUERWKWPFXFBHO-UHFFFAOYSA-N
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Description

4-[2,5-Dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]-1,3-thiazol-2-amine is a heterocyclic compound that contains both pyrrole and thiazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2,5-Dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]-1,3-thiazol-2-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrole-3-carbaldehyde with thiosemicarbazide under acidic conditions to form the thiazole ring . The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

4-[2,5-Dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]-1,3-thiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the thiazole ring, using electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Electrophilic reagents such as alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Corresponding oxides of the compound.

    Reduction: Reduced forms of the compound with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups attached to the thiazole ring.

Scientific Research Applications

4-[2,5-Dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]-1,3-thiazol-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[2,5-Dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]-1,3-thiazol-2-amine involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or bind to receptors, disrupting biological pathways essential for microbial survival or cancer cell proliferation . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of pyrrole and thiazole rings, which confer distinct electronic and steric properties. This makes it particularly useful in applications requiring specific molecular interactions and stability.

Properties

Molecular Formula

C16H17N3S

Molecular Weight

283.4 g/mol

IUPAC Name

4-[2,5-dimethyl-1-(4-methylphenyl)pyrrol-3-yl]-1,3-thiazol-2-amine

InChI

InChI=1S/C16H17N3S/c1-10-4-6-13(7-5-10)19-11(2)8-14(12(19)3)15-9-20-16(17)18-15/h4-9H,1-3H3,(H2,17,18)

InChI Key

OUERWKWPFXFBHO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C(=CC(=C2C)C3=CSC(=N3)N)C

Origin of Product

United States

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